- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

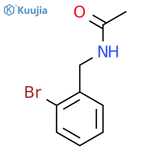

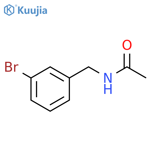

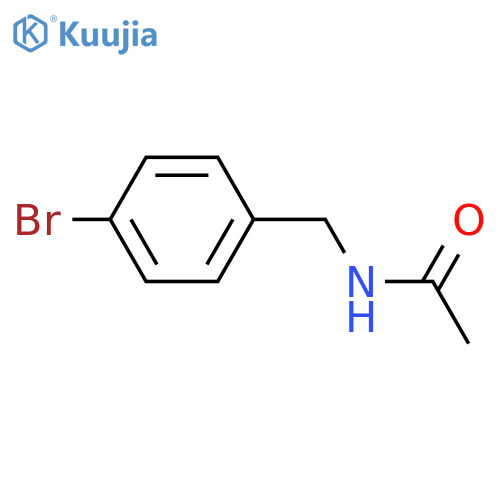

Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

90561-76-5 structure

Nome do Produto:N-(4-Bromophenyl)methylacetamide

N-(4-Bromophenyl)methylacetamide Propriedades químicas e físicas

Nomes e Identificadores

-

- Acetamide, N-[(4-bromophenyl)methyl]-

- N-acetyl-4-bromobenzylamine

- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)

- N-[(4-Bromophenyl)methyl]acetamide (ACI)

- N-(4-Bromobenzyl)acetamide

- C78568

- EN300-101529

- Z816034502

- 90561-76-5

- SB79635

- DTXSID701297837

- SCHEMBL540769

- 1Z-0016

- DA-40688

- CS-0197491

- MFCD14659390

- N-[(4-bromophenyl)methyl]acetamide

- AKOS008842263

- N-(4-Bromophenyl)methylacetamide

-

- Inchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

- Chave InChI: HBBBWKUVJSIFKV-UHFFFAOYSA-N

- SMILES: O=C(C)NCC1C=CC(Br)=CC=1

Propriedades Computadas

- Massa Exacta: 226.99458g/mol

- Massa monoisotópica: 226.99458g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

- Complexidade: 153

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Superfície polar topológica: 29.1Ų

N-(4-Bromophenyl)methylacetamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101529-5.0g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 5.0g |

$991.0 | 2025-02-21 | |

| TRC | N498428-250mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 250mg |

$ 320.00 | 2022-06-02 | ||

| TRC | N498428-50mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |

N-(4-Bromobenzyl)acetamide |

90561-76-5 | 98% | 1g |

¥1142.00 | 2024-04-26 | |

| Enamine | EN300-101529-0.1g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.1g |

$89.0 | 2025-02-21 | |

| Enamine | EN300-101529-0.25g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.25g |

$128.0 | 2025-02-21 | |

| Aaron | AR00H59L-250mg |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 250mg |

$51.00 | 2025-01-24 | |

| 1PlusChem | 1P00H519-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$363.00 | 2024-04-20 | |

| Aaron | AR00H59L-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$422.00 | 2025-01-24 | |

| TRC | N498428-25mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 25mg |

$ 50.00 | 2022-06-02 |

N-(4-Bromophenyl)methylacetamide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C

Referência

- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile

Referência

- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt

Referência

- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt

Referência

- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol

Referência

- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 5 h, 0 °C → rt

1.2 5 h, 0 °C → rt

Referência

- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h

Referência

- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

Referência

- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C

Referência

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C

Referência

- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C

Referência

- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C

Referência

- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

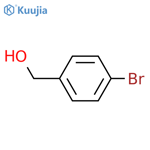

- 4-Bromobenzyl alcohol

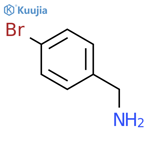

- 4-Bromobenzylamine

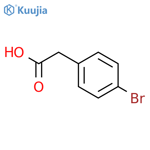

- 2-(4-bromophenyl)acetic acid

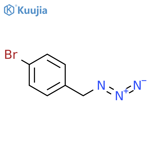

- 1-(azidomethyl)-4-bromobenzene

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Literatura Relacionada

-

Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926

90561-76-5 (N-(4-Bromophenyl)methylacetamide) Produtos relacionados

- 116530-22-4(6-Methylnaphthalen-1-amine)

- 2229683-82-1(3-(3-methoxy-2-methylphenyl)prop-2-en-1-ol)

- 946252-83-1(N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-(oxolan-2-yl)methylethanediamide)

- 3681-79-6(Nitrobenzene-15N)

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 1415045-22-5(Methyl 3-bromo-6-fluoro-2-methylbenzoate)

- 38787-67-6(trans-1-iodo-2-(pentafluoroethyl)cyclohexane)

- 1246644-45-0(tert-Butyl (3-(isobutylamino)phenyl)(methyl)carbamate)

- 803619-71-8(N-(adamantan-1-yl)-N'-ethylguanidine)

- 1261821-67-3(3-Chloro-2-iodobenzamide)

Fornecedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Handan Zechi Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel